molecular formula C16H32O6 B7799802 Decyl beta-D-glucopyranoside CAS No. 59947-99-8

Decyl beta-D-glucopyranoside

Cat. No. B7799802
CAS RN: 59947-99-8
M. Wt: 320.42 g/mol
InChI Key: JDRSMPFHFNXQRB-IBEHDNSVSA-N
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Description

Decyl beta-D-glucopyranoside is a nonionic surfactant used in the development of sugar-based surfactant solutions . It can be used as a reference alkyl glucoside in separation and analysis procedures and to study its physiochemical properties and behavior as a surfactant .


Synthesis Analysis

The synthesis of Decyl beta-D-glucopyranoside can be achieved via reverse hydrolysis reactions catalyzed by an engineered β-Glucosidase . The N189F dalcochinase mutant has shown potential in the synthesis of Decyl beta-D-glucopyranoside under reverse hydrolysis conditions .


Molecular Structure Analysis

The empirical formula for Decyl beta-D-glucopyranoside is C16H32O6 . The molecular weight is 320.42 g/mol .


Chemical Reactions Analysis

The synthesis of Decyl beta-D-glucopyranoside involves reverse hydrolysis reactions . The N189F dalcochinase mutant gave the highest yields of Decyl beta-D-glucopyranoside synthesis under reverse hydrolysis conditions .


Physical And Chemical Properties Analysis

Decyl beta-D-glucopyranoside is a non-ionic compound . It is available in powder form . The molecular weight is 320.42 g/mol . The critical micelle concentration (CMC) is 2.2 .

Future Directions

The N189F dalcochinase mutant and the non-aqueous reaction systems show great potential for future commercial production of long-chain alkyl glucosides via reverse hydrolysis reactions .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-decoxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O6/c1-2-3-4-5-6-7-8-9-10-21-16-15(20)14(19)13(18)12(11-17)22-16/h12-20H,2-11H2,1H3/t12-,13-,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRSMPFHFNXQRB-IBEHDNSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041208
Record name Decyl beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decyl beta-D-glucopyranoside

CAS RN

58846-77-8, 59947-99-8
Record name Decyl glucoside
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URL https://commonchemistry.cas.org/detail?cas_rn=58846-77-8
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Record name Decyl glucoside
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
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Record name Decyl beta-D-glucopyranoside
Source EPA DSSTox
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Record name Decyl β-D-glucopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.863
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Record name DECYL GLUCOSIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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